

An In-Depth Technical Guide to 6-Aminohexanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Aminoheptanamide

Cat. No.: B13162661

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-aminohexanamide, a bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis. Due to the limited availability of data for **6-aminoheptanamide**, this document focuses on its closely related and well-documented analogue, 6-aminohexanamide. The principles, synthesis, and properties discussed herein offer valuable insights applicable to the broader class of ω -amino amides.

Chemical Identification and Core Properties

6-Aminohexanamide is an organic compound featuring a primary amine and a primary amide functional group separated by a five-carbon aliphatic chain. This structure imparts both nucleophilic and hydrophilic characteristics, making it a versatile intermediate in various chemical transformations.

Identifier	Value	Source
CAS Number	373-04-6	[1][2][3][4]
PubChem CID	67798	[5][6]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[1][5]
Molecular Weight	130.19 g/mol	[2][5]
IUPAC Name	6-aminohexanamide	[5]
Synonyms	6-Aminocaproamide, ε-Aminocaproamide	[5]

Physicochemical Properties

Property	Value	Source
Physical State	Solid	[2]
Topological Polar Surface Area	69.1 Å ²	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	5	[5]
XLogP3	-1.3	[5]

Synthesis of 6-Aminohexanamide

The primary route for the synthesis of 6-aminohexanamide involves the amidation of its corresponding carboxylic acid, 6-aminohexanoic acid. This precursor is a key monomer in the production of Nylon 6 and is readily available.[7][8][9] The conversion of the carboxylic acid to the amide can be achieved through several established methods in organic chemistry.

A common and effective method involves the activation of the carboxylic acid group followed by reaction with ammonia.

Experimental Protocol: Synthesis via Acid Chloride

This protocol outlines a two-step process for the laboratory-scale synthesis of 6-aminohexanamide from 6-aminohexanoic acid.

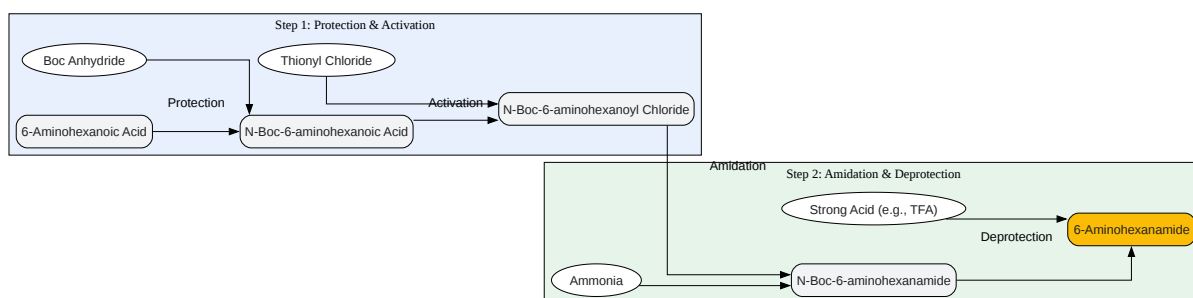
Step 1: Protection of the Amino Group and Formation of the Acyl Chloride

The primary amine of 6-aminohexanoic acid is more nucleophilic than the carboxylate and would interfere with the formation of the acyl chloride. Therefore, it must be protected first. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group.

- **Protection:** Dissolve 6-aminohexanoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. To this solution, add di-tert-butyl dicarbonate (Boc anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the N-Boc-6-aminohexanoic acid.
- **Acyl Chloride Formation:** Dissolve the dried N-Boc-6-aminohexanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to proceed at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-6-aminohexanoyl chloride.

Step 2: Amidation and Deprotection

- **Amidation:** Dissolve the crude acyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., dioxane). The reaction is typically rapid. After completion, the ammonium chloride byproduct is filtered off.
- **Deprotection:** The resulting N-Boc-6-aminohexanamide is then deprotected by treating it with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. After the removal of the protecting group, the product is isolated and purified, typically by recrystallization or chromatography.



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